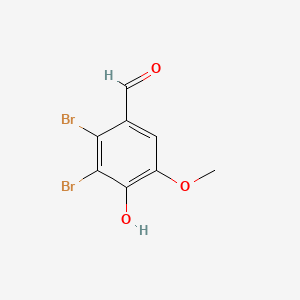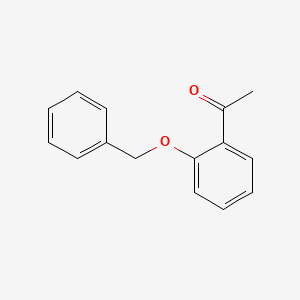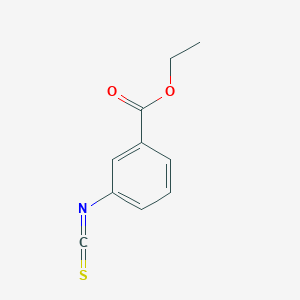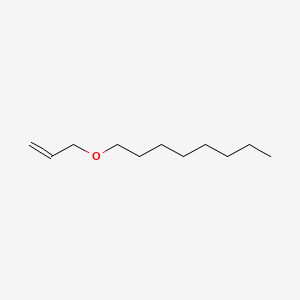
烯丙基溴乙酸酯
描述
Allyl bromoacetate is a chemical compound utilized in various organic synthesis processes. Its versatility in reactions makes it a subject of interest for the synthesis of complex molecules and intermediates in organic chemistry.
Synthesis Analysis
The synthesis of allyl bromoacetate involves bromination, esterification, oximation, and cyclocondensation, starting from different masterials like diketen. Conditions such as bromination temperature and time, esterification temperature, and the ratios of reactants significantly influence the yield of the reaction. For example, an optimized process involving bromination at -23 to -20℃ and esterification at -10 to -5℃, followed by oximation and cyclocondensation, resulted in a total yield improvement of 12% over previously reported methods (Yin Shu-mei, 2004).
Molecular Structure Analysis
Although specific studies on the molecular structure analysis of allyl bromoacetate were not directly found, the molecular structure plays a crucial role in its reactivity and application in synthesis reactions. Its structure, consisting of an allyl group attached to bromoacetate, allows for diverse chemical transformations due to the presence of reactive sites.
Chemical Reactions and Properties
Allyl bromoacetate is employed in enantioselective synthesis, demonstrating its utility in producing chiral molecules. For instance, its use in the enantioselective allylboration of bromoacetaldehyde showcases its role in synthesizing biologically active compounds with high enantiomeric excess (Y. Bubnov et al., 1992). Moreover, its involvement in palladium-catalyzed synthesis of medium-sized heterocycles indicates its versatility in forming complex ring structures (H. Ohno et al., 2004).
Physical Properties Analysis
The physical properties of allyl bromoacetate, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical synthesis. These properties determine the conditions under which it can be stored and used in laboratory procedures.
Chemical Properties Analysis
Allyl bromoacetate exhibits a range of chemical properties that make it a valuable reagent in organic synthesis. Its reactivity towards nucleophiles, ability to participate in allylation reactions, and its utility in constructing cyclopropanes and other complex structures underscore its importance in synthetic chemistry. Its application in the zinc-mediated allylation and alkylation of aminals, for example, highlights its versatility and effectiveness in forming bonds under mild conditions (B. Hatano et al., 2008).
科学研究应用
Reformatsky-Claisen 重排
烯丙基 α-溴乙酸酯与锌粉的重排被称为 Reformatsky-Claisen 重排 . 这种重排已广泛应用于多种天然产物的合成 . 锌介导的 Reformatsky-Claisen 重排的使用频率并不高 .
天然产物的合成
Ireland-Claisen 重排也涉及烯丙基溴乙酸酯的使用,已被广泛用于多种天然产物的合成 . 这种方法为合成天然产物提供了有用的构建模块 .
有机分子的溴化
烯丙基溴乙酸酯用于有机分子的溴化 . 溴化过程已被广泛研究,对安全和可持续的方法仍然有需求 .
烯烃的电化学溴官能化
烯丙基溴乙酸酯用于烯烃的电化学溴官能化 . 各种烯烃可以以良好到优异的收率转化为相应的二溴化物、溴代醇、溴代醇醚和环化产物 .
溴代醇的合成
溴代醇是化学中非常有用的构建模块,可以通过在溴/水体系中或使用 N-溴代琥珀酰亚胺 (NBS)/二甲基亚砜 (DMSO) 体系使烯烃反应来制备 . 烯丙基溴乙酸酯用于这些反应 .
溴化的电化学策略
作用机制
Target of Action
Allyl bromoacetate is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis due to its ability to act as an alkylating agent .
Mode of Action
The mode of action of allyl bromoacetate involves the interaction with its targets through a process known as alkylation. This process involves the transfer of an alkyl group from the allyl bromoacetate to the target molecule. The bromine atom in the compound acts as a leaving group, facilitating the transfer of the allyl group .
Biochemical Pathways
It’s known that the compound can participate in cyclization reactions, leading to the formation of γ-lactones . This suggests that it may influence pathways involving lactone formation or degradation.
Result of Action
The primary result of allyl bromoacetate’s action is the alkylation of target molecules, leading to their modification. This can have various effects at the molecular and cellular level, depending on the specific targets and the context in which the reaction occurs .
Action Environment
The action of allyl bromoacetate can be influenced by various environmental factors. For example, the presence of other reagents, the pH, temperature, and solvent can all affect the compound’s reactivity and stability . Furthermore, the compound’s action can also be influenced by the presence of metallocomplex initiators .
安全和危害
属性
IUPAC Name |
prop-2-enyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWVIMJPXKIXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335850 | |
| Record name | Allyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40630-84-0 | |
| Record name | Allyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | prop-2-enyl 2-bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Allyl Bromoacetate a potent nematocide compared to existing solutions?
A1: Research indicates that Allyl Bromoacetate exhibits strong nematocidal activity against the rice white tip nematode (Aphelenchoides besseyi). Notably, it completely inhibits nematode growth at a concentration of 8 parts per million (ppm) []. This is significantly more potent than Sodium N-methyldithiocarbamate, a commercially available nematocide that requires a concentration of 16 ppm for similar efficacy []. This suggests that Allyl Bromoacetate could potentially offer a more effective solution for nematode control in agricultural applications.
Q2: How does the structure of Allyl Bromoacetate influence its nematocidal activity?
A2: The study exploring halogenoalkylcarboxylic acid esters as nematocides synthesized around 40 different esters and evaluated their efficacy []. This structure-activity relationship (SAR) study revealed that Allyl esters of halogenoacetic acids, particularly Allyl Bromoacetate, demonstrated the most potent nematocidal activities []. This highlights the crucial role of both the allyl group and the bromine atom in the molecule's interaction with its biological target and subsequent nematocidal effects.
Q3: Beyond its nematocidal properties, has Allyl Bromoacetate been investigated for other applications in chemical research?
A3: Yes, Allyl Bromoacetate has been utilized in studies focused on understanding radical cyclization reactions []. Researchers employed Allyl Bromoacetate to generate the Allyl α-bromocarboxylate radical and investigate its reactivity in the presence of metallocomplex initiators []. Interestingly, unlike some related compounds, the radical derived from Allyl Bromoacetate did not undergo ring closure, providing valuable insights into the factors influencing radical cyclization processes []. This highlights the compound's utility as a tool in fundamental chemistry research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)
![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)


![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)





